molecular formula C16H22NO3Br B195974 Homatropine hydrobromide CAS No. 51-56-9

Homatropine hydrobromide

Cat. No. B195974
CAS RN: 51-56-9
M. Wt: 356.25 g/mol
InChI Key: DWSGTFTVBLXELC-UHFFFAOYSA-N
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Description

Homatropine hydrobromide is an anticholinergic agent used to dilate the pupil, treat inflammation of the uveal tract, and suppress a cough . It acts as an antagonist at muscarinic acetylcholine receptors . It is present in antitussives, under the trade name Hycodan, in combination with hydrocodone bitartrate indicated for the symptomatic relief of cough .


Synthesis Analysis

The synthesis method of homatropine hydrobromide involves several steps . The process starts with tropine and a compound obtained by esterification of O-formyl almond acyl chloride . Acidic hydrolysis is carried out on the compound to obtain another compound, which is then salified by the hydrobromide to obtain homatropine hydrobromide .


Molecular Structure Analysis

The molecular formula of Homatropine hydrobromide is C16H22BrNO3 . The exact mass is 355.08 and the molecular weight is 356.260 .


Chemical Reactions Analysis

An investigation of the chemical kinetics of the hydroxyl ion catalyzed hydrolysis of homatropine has shown that the mechanism of the hydrolytic deterioration consists of two reactions .


Physical And Chemical Properties Analysis

Homatropine hydrobromide is a colorless or white powder . The molecular weight is 356.25 g/mol .

Scientific Research Applications

Ophthalmic Applications

  • Increased Efficacy with Methylcellulose : Mueller and Deardorff (1956) discovered that homatropine hydrobromide's effectiveness as an ophthalmic drug increases when administered in a 1% methylcellulose solution, attributing the effect to increased viscosity rather than a lowering of surface tension caused by the methylcellulose (Mueller & Deardorff, 1956).

  • Non-Irritating In Situ Gel Formulation : Sun Baiwang (2008) studied homatropine hydrobromide in situ gel, finding it non-irritating to the eyes with a prolonged drug release time of about 8 hours (Sun Baiwang, 2008).

  • Colorimetric Determination Method : Feldman and Robb (1970) developed a procedure using the ferric hydroxamate method for the quantitative analysis of homatropine hydrobromide, which allows for analyzing this compound in the presence of degradation products (Feldman & Robb, 1970).

  • Improved Corneal Absorption Techniques : Lee and Hammarlund (1974) found that corneal absorption of homatropine hydrobromide can be enhanced by prebuffering with specific alkaline buffers or by adding viscolizers and a surfactant, or a combination of these measures (Lee & Hammarlund, 1974).

Pharmacological Studies

  • Stabilization through Lyophilization : Garrell and King (1982) demonstrated that the stability issues of formulating a sterile homatropine hydrobromide ophthalmic solution at pH 6.8 can be resolved through lyophilization, which allows for extended storage without degradation (Garrell & King, 1982).

  • Solubility in Buffer Solutions : Bellows and Chinn (1941) investigated the solubility of homatropine hydrobromide in buffer solutions, finding it remains clear in the pH range of 4.20 to 8.75 (Bellows & Chinn, 1941).

  • Pharmacodynamic Relationship with Atropine : Macht (1922) examined the pharmacodynamic relationship of homatropine with atropine, noting differences in their action on the parasympathetic nerve endings, with homatropine having weaker effects compared to atropine (Macht, 1922).

Safety And Hazards

Homatropine hydrobromide can be harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGTFTVBLXELC-MOTQWOLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045099
Record name Homatropine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homatropine hydrobromide

CAS RN

51-56-9
Record name Homatropine hydrobromide [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-hydroxy-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, hydrobromide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Homatropine hydrobromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Homatropine hydrobromide
Source European Chemicals Agency (ECHA)
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Record name HOMATROPINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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